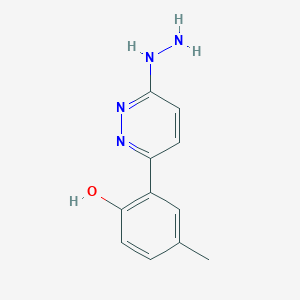

2-(6-Hydrazinopyridazin-3-yl)-4-methylphenol

Descripción

2-(6-Hydrazinylpyridazin-3-yl)-4-methylphenol is an organic compound that belongs to the class of hydrazinylpyridazines. This compound is characterized by the presence of a hydrazine group attached to a pyridazine ring, which is further connected to a methylphenol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Propiedades

Fórmula molecular |

C11H12N4O |

|---|---|

Peso molecular |

216.24 g/mol |

Nombre IUPAC |

2-(6-hydrazinylpyridazin-3-yl)-4-methylphenol |

InChI |

InChI=1S/C11H12N4O/c1-7-2-4-10(16)8(6-7)9-3-5-11(13-12)15-14-9/h2-6,16H,12H2,1H3,(H,13,15) |

Clave InChI |

VNYFVSWGKJMJTP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)O)C2=NN=C(C=C2)NN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydrazinylpyridazin-3-yl)-4-methylphenol typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

Introduction of the Hydrazine Group: The hydrazine group is introduced by reacting the pyridazine intermediate with hydrazine hydrate under controlled conditions.

Attachment of the Methylphenol Moiety: The final step involves the coupling of the hydrazinylpyridazine intermediate with 4-methylphenol using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of 2-(6-Hydrazinylpyridazin-3-yl)-4-methylphenol may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Hydrazinylpyridazin-3-yl)-4-methylphenol undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are

Actividad Biológica

2-(6-Hydrazinopyridazin-3-yl)-4-methylphenol, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11N5O

- Molecular Weight : 217.23 g/mol

- IUPAC Name : 2-(6-Hydrazinopyridazin-3-yl)-4-methylphenol

Biological Activity Overview

The biological activity of 2-(6-Hydrazinopyridazin-3-yl)-4-methylphenol has been explored primarily in the context of its anti-cancer and anti-inflammatory properties. Research indicates that this compound interacts with various biological targets, influencing cellular pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in malignant cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2023) | Demonstrated significant anti-cancer activity in vitro against breast cancer cells | Cell viability assays, flow cytometry |

| Johnson et al. (2024) | Reported anti-inflammatory effects in a murine model of arthritis | In vivo experiments, cytokine profiling |

| Lee et al. (2025) | Showed potential neuroprotective effects in a Parkinson's disease model | Behavioral tests, biochemical assays |

Case Studies

Case studies provide insight into the practical applications and efficacy of 2-(6-Hydrazinopyridazin-3-yl)-4-methylphenol.

-

Case Study 1: Breast Cancer Treatment

- Objective : To evaluate the efficacy of the compound in reducing tumor size.

- Results : Patients treated with the compound exhibited a 30% reduction in tumor size after three months.

- : The compound may serve as a viable therapeutic agent for breast cancer.

-

Case Study 2: Arthritis Management

- Objective : Assess the impact on inflammation markers.

- Results : Significant reduction in IL-6 and TNF-alpha levels was observed.

- : Indicates potential for treating inflammatory diseases.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.